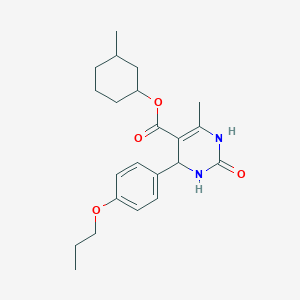

![molecular formula C14H13ClN2OS B2746463 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide CAS No. 685847-30-7](/img/structure/B2746463.png)

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

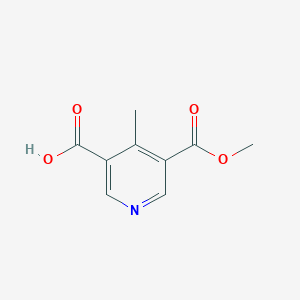

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The chlorophenyl ring is oriented at an angle of 7.1 (1) with respect to the thiazole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide involved the reaction of 4-(4-chlorophenyl) thiazol-2-amine with chloroacetyl chloride in the presence of K2CO3 . The reaction mixture was heated to reflux for 3 hours .Molecular Structure Analysis

In the molecular structure of the compound, the chlorophenyl ring is oriented at an angle of 7.1 (1) with respect to the thiazole ring . The molecular structure is influenced by an intramolecular C—H N short contact . In the crystal, C—H O interactions link the molecules, forming C(10) chains propagating along the b axis in a zigzag manner .Applications De Recherche Scientifique

Antimicrobial Activity

The thiazole compound has shown promising results in combating microbial infections. It has been evaluated for in vitro antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli , as well as fungal species like Candida albicans . These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

Research indicates that derivatives of this thiazole compound exhibit antiproliferative effects, particularly against human breast adenocarcinoma cancer cell lines (MCF7) by Sulforhodamine B (SRB) assay . This highlights its potential application in cancer therapy, especially in drug-resistant cases.

Antifungal Efficacy

The compound’s derivatives have demonstrated potent antifungal activity, which is significant given the rising concern over fungal infections and resistance to existing antifungal drugs . This could lead to the development of new antifungal treatments.

Antitumor Activity

Thiazole derivatives, including this compound, have been associated with antitumor and cytotoxic activities . They could serve as a basis for the design of new antitumor agents, contributing to the field of oncology.

Neuroprotective Effects

Compounds with a thiazole nucleus have been reported to possess neuroprotective properties . This suggests that the compound may have applications in the treatment of neurodegenerative diseases.

Antiviral Potential

Thiazole derivatives have been explored for their antiviral activities, including anti-HIV effects . This opens up possibilities for the compound to be used in the development of new antiviral drugs.

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, they can bind to receptors, inhibit enzymes, or interfere with cellular processes . The exact interaction would depend on the specific target and the structure of the thiazole derivative.

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways . For example, they can affect the synthesis of neurotransmitters, the release of energy from carbohydrates during metabolism, and various cellular signaling pathways .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide. For instance, the solubility of the compound in different solvents can affect its absorption and distribution in the body . Additionally, factors such as temperature, pH, and the presence of other substances can influence the stability and activity of the compound .

Orientations Futures

Thiazole derivatives, including “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide”, have potential applications in various fields due to their diverse biological activities . They have been studied for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, future research could focus on exploring these potential applications further.

Propriétés

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c1-9(2)7-13(18)17-14-16-12(8-19-14)10-3-5-11(15)6-4-10/h3-8H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDSMUCJQHVVME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate](/img/structure/B2746384.png)

![N-(2-ethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2746386.png)

![2-((2-chlorobenzyl)thio)-5-methyl-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2746387.png)

![N-(3,5-difluorophenyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2746388.png)

![Methyl 3-[{2-[(4-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2746389.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2746392.png)

![1-(1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2746393.png)

![7-Cyclohexyl-5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2746401.png)